molecular formula C22H25ClN2O3S B4060502 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B4060502
M. Wt: 433.0 g/mol
InChI Key: NSABSGAHJPSGTN-UHFFFAOYSA-N
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Description

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a chlorophenyl group, a diethylamino propyl chain, a hydroxy group, and a thiophen-2-ylcarbonyl group

Scientific Research Applications

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, including the formation of the pyrrol-2-one ring and the introduction of the various substituents. Common synthetic routes may involve the use of starting materials such as 3-chlorobenzaldehyde, diethylamine, and thiophene-2-carboxylic acid. The reaction conditions typically include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The carbonyl group can be reduced to a hydroxy group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Mechanism of Action

The mechanism of action of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-chlorophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
  • 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(furan-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

Uniqueness

The uniqueness of 5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups and their spatial arrangement. This unique structure can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O3S/c1-3-24(4-2)11-7-12-25-19(15-8-5-9-16(23)14-15)18(21(27)22(25)28)20(26)17-10-6-13-29-17/h5-6,8-10,13-14,19,27H,3-4,7,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSABSGAHJPSGTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
Reactant of Route 2
5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
Reactant of Route 3
5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
Reactant of Route 4
5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
Reactant of Route 5
5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
Reactant of Route 6
5-(3-chlorophenyl)-1-[3-(diethylamino)propyl]-3-hydroxy-4-(thiophen-2-ylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one

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